2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c26-19-7-5-18(6-8-19)21-9-10-24(31)30(27-21)16-17-11-13-29(14-12-17)25(32)15-22-20-3-1-2-4-23(20)33-28-22/h1-10,17H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZJLEMYEQOKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one , with CAS number 2379985-67-6 , is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of several key structural components:
- Benzoxazole moiety : Known for its antimicrobial and anti-inflammatory properties.
- Piperidine ring : Commonly used in medicinal chemistry for various therapeutic applications.
- Dihydropyridazinone structure : Implicated in diverse biological activities.
The molecular formula is , with a molecular weight of 432.5 g/mol .
The biological activity of this compound appears to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes, which can affect various metabolic pathways.
- Receptor Binding : The compound can bind to certain receptors, modulating cellular responses.
- Signal Transduction Modulation : It influences intracellular signaling pathways, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, compounds containing the benzoxazole structure have shown efficacy against various bacterial strains and fungi . The specific compound may possess similar properties due to its structural features.
Anticancer Properties
A study highlighted the anticancer potential of piperidine derivatives, suggesting that compounds similar to our target molecule could induce apoptosis in cancer cells . Specifically, the incorporation of the piperidine moiety has been linked to improved cytotoxicity against tumor models.
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one, and how can reaction yields be optimized?
- Methodology : Utilize multi-step condensation reactions, starting with functionalization of the piperidine core via acylation (e.g., coupling 1,2-benzoxazole-3-acetic acid derivatives with 4-aminomethylpiperidine). Optimize yields by controlling stoichiometry, temperature (e.g., 60–80°C for nucleophilic substitutions), and solvent polarity (e.g., DMF or THF for solubility). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via -NMR/-NMR and HPLC-MS are critical .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for structural validation?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL (for small-molecule crystallography) and visualization via ORTEP-3 ensure accurate bond-length/angle measurements. Validate thermal displacement parameters (ADPs) and hydrogen-bonding networks using PLATON or Mercury .
Q. What analytical techniques are essential for purity assessment and functional group identification?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, FT-IR for carbonyl (C=O, ~1700 cm) and benzoxazole (C=N, ~1600 cm) identification, and -NMR coupling constants to confirm dihydropyridazinone ring puckering .
Advanced Research Questions
Q. How can conformational analysis of the dihydropyridazinone ring inform pharmacophore modeling?
- Methodology : Apply Cremer-Pople puckering coordinates (amplitude , phase angle ) to quantify ring non-planarity. Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to correlate puckering with steric strain. Compare with X-ray data to validate computational models .
Q. What strategies resolve contradictions in biological activity data across analogs (e.g., SAR discrepancies)?
- Methodology : Perform systematic SAR studies by synthesizing analogs with substitutions on the 4-fluorophenyl or benzoxazole moieties. Use multivariate statistical analysis (e.g., PCA or PLS regression) to isolate structural determinants of activity. Cross-validate with in vitro assays (e.g., enzyme inhibition or receptor binding) .
Q. How can experimental and computational data be integrated to predict metabolic stability?
- Methodology : Combine CYP450 inhibition assays (human liver microsomes) with AutoDock Vina docking simulations to identify metabolic hot spots (e.g., oxidation at the piperidine nitrogen or fluorophenyl ring). Validate predictions using LC-MS/MS metabolite profiling .
Q. What refinements are required in X-ray data to resolve disorder in the piperidine-acetyl moiety?
- Methodology : Apply SHELXL ’s PART instruction to model split positions for disordered atoms. Use restraints (e.g., DELU, SIMU) to maintain chemically reasonable geometries. Validate with residual density maps (e.g., ) and Hirshfeld surface analysis .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
